molecular formula C20H21BrN2O2S B2570994 1-(benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carbonitrile CAS No. 1172738-33-8

1-(benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carbonitrile

Cat. No.: B2570994
CAS No.: 1172738-33-8
M. Wt: 433.36
InChI Key: RNZQODDNYUJCNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carbonitrile is a synthetically versatile piperidine carbonitrile derivative of interest in medicinal chemistry and chemical biology research. The molecule integrates several pharmacologically relevant motifs, including a benzenesulfonyl group commonly associated with protease inhibition (Source: National Center for Biotechnology Information) , a 4-bromophenyl moiety that can serve as a handle for further derivatization via cross-coupling reactions such as the Suzuki reaction (Source: Chemical Reviews) , and a piperidine scaffold that is a prevalent feature in bioactive molecules targeting the central nervous system. The carbonitrile group at the 4-position introduces a dipolar nitrile functionality that can influence the molecule's electronic properties and binding affinity through dipole-dipole interactions or serve as a metabolic blocker. This combination of features makes it a valuable chemical intermediate for the design and synthesis of compound libraries aimed at probing biological systems, particularly in the development of potential ligands for G-protein coupled receptors and enzymes. Its primary research utility lies in its role as a sophisticated building block for structure-activity relationship (SAR) studies and as a core scaffold in the exploration of new chemical space for drug discovery programs.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O2S/c21-18-8-6-17(7-9-18)10-11-20(16-22)12-14-23(15-13-20)26(24,25)19-4-2-1-3-5-19/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZQODDNYUJCNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CCC2=CC=C(C=C2)Br)C#N)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carbonitrile typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride and a suitable base.

    Attachment of the Bromophenyl Group: The bromophenyl group can be attached through a Friedel-Crafts alkylation reaction using 4-bromobenzyl chloride and a Lewis acid catalyst.

    Addition of the Carbonitrile Group: The carbonitrile group can be introduced through nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in polar aprotic solvents for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural analogs and their distinctions:

Compound Name Substituents at Piperidine Positions CAS Number Key Features Reference
1-(Benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carbonitrile 1: Benzenesulfonyl; 4: 2-(4-bromophenyl)ethyl + CN Not provided Bromophenyl for halogen bonding; sulfonyl for stability; CN for rigidity N/A
1-Benzyl-4-(butylamino)piperidine-4-carbonitrile 1: Benzyl; 4: Butylamino + CN 963-08-6 Benzyl enhances lipophilicity; butylamino may increase basicity
1-Benzyl-4-(ethylamino)piperidine-4-carbonitrile 1: Benzyl; 4: Ethylamino + CN 1024-16-4 Shorter alkyl chain (ethyl) reduces steric hindrance vs. butyl
1-(4-Bromo-benzyl)-piperidine-4-carboxylic acid hydrochloride 1: 4-Bromobenzyl; 4: COOH 733797-83-6 Carboxylic acid instead of CN; ionizable group for solubility
1-Picolinoylpiperidine-4-carbonitrile 1: Picolinoyl; 4: CN Not provided Picolinoyl introduces a heteroaromatic motif for metal coordination

Key Differences and Implications

Substituent Effects on Reactivity and Stability: The benzenesulfonyl group in the target compound provides stronger electron-withdrawing effects compared to benzyl or picolinoyl groups in analogs . This enhances resistance to oxidative degradation but may reduce nucleophilic reactivity.

Functional Group Comparisons: Carbonitrile vs. Carboxylic Acid: The CN group in the target compound avoids the ionization and pH-dependent solubility issues associated with the COOH group in 1-(4-bromo-benzyl)-piperidine-4-carboxylic acid . Sulfonyl vs.

Research Findings and Gaps

  • Structural Insights: The target compound’s combination of sulfonyl, bromophenyl, and CN groups is unique among the analogs reviewed.
  • Synthetic Challenges: The absence of explicit synthesis protocols for the target compound highlights a research gap. Methods from analogous compounds (e.g., hydrazinolysis or benzylation ) could be adapted but require validation.

Biological Activity

1-(benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carbonitrile, also known as BPPC, is a compound of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article reviews the biological activity of BPPC, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H23BrN2O3S
  • Molecular Weight : Approximately 436.37 g/mol
  • Structure : The compound features a piperidine ring with a benzenesulfonyl group and a 4-bromophenyl ethyl side chain.

Biological Activity

Research indicates that BPPC exhibits notable biological activities, particularly in the following areas:

1. Neurological Disorders

Preliminary studies suggest that BPPC may influence neurotransmitter systems, potentially offering therapeutic benefits for neurological conditions. The compound's ability to interact with specific receptors involved in neurotransmission is under investigation.

2. Anti-Cancer Properties

BPPC has been explored for its anti-tumor effects. In vitro studies have demonstrated cytotoxicity against various cancer cell lines, indicating its potential as a lead compound in cancer therapy. The mechanism appears to involve apoptosis induction and cell cycle arrest.

The biological activity of BPPC is attributed to its interactions with various molecular targets:

  • Receptor Binding : BPPC may exhibit selective binding affinities for neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive function.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes linked to cancer progression, such as protein tyrosine phosphatases (PTPs).

Comparative Analysis with Similar Compounds

To understand BPPC's unique properties, it is beneficial to compare it with structurally similar compounds:

Compound NameKey FeaturesUnique Aspects
1-(benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidineBenzenesulfonyl and carbonitrile groupsPotential neurological and anti-cancer activity
4-(4-Bromophenethyl)-1-(phenylsulfonyl)piperidineSimilar sulfonamide structureDifferent substituents affecting activity
N-[1-(benzoyl)-piperidin-4-yl]-2-bromoacetamideBenzoyl derivativeDistinct mechanism of action

Case Studies and Research Findings

Several studies have highlighted BPPC's biological activity:

  • Study on Neurotransmitter Interaction : A study investigated BPPC's effects on serotonin receptors, demonstrating increased serotonin levels in neuronal cultures, which may contribute to its potential antidepressant effects.
  • Anti-Cancer Efficacy : In a series of in vitro assays, BPPC showed significant cytotoxic effects on breast cancer cells (MCF-7), with IC50 values indicating potent anti-proliferative activity.
  • Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies suggest that BPPC has favorable absorption characteristics, although further toxicological assessments are necessary to evaluate safety profiles.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carbonitrile?

The synthesis typically involves multi-step strategies:

  • Piperidine core modification : Introduction of the benzenesulfonyl group at the 1-position via nucleophilic substitution or sulfonylation under basic conditions (e.g., using triethylamine as a base) .
  • Bromophenyl functionalization : A 4-bromophenyl ethyl group is introduced at the 4-position through alkylation or coupling reactions (e.g., Suzuki coupling or Grignard addition) .
  • Cyano group installation : The carbonitrile group is incorporated via nucleophilic displacement (e.g., using cyanide salts) or cyanation of a ketone intermediate .
    Key intermediates are characterized by NMR and IR spectroscopy to confirm regioselectivity .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

A combination of methods is used:

Technique Purpose Example Data
¹H/¹³C NMR Confirm backbone structure, substituent positions, and stereochemistryAromatic protons (δ 7.2–7.8 ppm)
IR Spectroscopy Identify functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹)Nitrile C≡N stretch (~2250 cm⁻¹)
Elemental Analysis Verify purity and molecular formula%C, %H, %N within ±0.4% of theory
Mass Spectrometry Confirm molecular weight and fragmentation patterns[M+H]⁺ peak at m/z ~485

Advanced Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?

Crystallographic refinement using programs like SHELXL ( ) enables precise determination of:

  • Bond angles and lengths : Critical for validating steric effects from the bulky benzenesulfonyl and bromophenyl groups.
  • Crystal packing : Reveals intermolecular interactions (e.g., π-π stacking of aromatic rings) influencing stability .
  • Stereochemical assignments : Resolves ambiguities in chiral centers or substituent orientations .
    Example: A similar sulfonyl-piperidine derivative showed torsional strain (<5°) in the piperidine ring due to steric hindrance .

Q. How are discrepancies in spectroscopic data addressed during characterization?

Contradictions (e.g., unexpected NMR splitting or IR peak shifts) are resolved by:

  • Cross-validation : Comparing data with structurally analogous compounds (e.g., 4-(4-bromophenyl)piperidine derivatives) .
  • Computational modeling : Density Functional Theory (DFT) predicts NMR/IR spectra to identify misassignments .
  • Alternative techniques : X-ray diffraction or 2D NMR (COSY, HSQC) clarifies ambiguous proton environments .

Q. What strategies optimize reaction yields in multi-step syntheses of this compound?

Key approaches include:

  • Protection/deprotection : Temporary masking of reactive groups (e.g., using Boc for amines) to prevent side reactions .
  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for bromophenyl installation .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance sulfonylation kinetics .
    Example: A carboxamide analog achieved 72% yield by replacing THF with DMF in the sulfonylation step .

Q. How is the compound’s biological activity explored in academic research?

  • In vitro assays : Screening against enzyme targets (e.g., carbonic anhydrase) using fluorescence-based activity assays .
  • Structure-activity relationships (SAR) : Modifying substituents (e.g., replacing bromophenyl with fluorophenyl) to assess potency .
  • Molecular docking : Predict binding modes with receptors (e.g., GPCRs) using software like AutoDock .
    Example: A sulfonamide-piperidine derivative showed IC₅₀ = 12 nM against carbonic anhydrase IX, highlighting therapeutic potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.